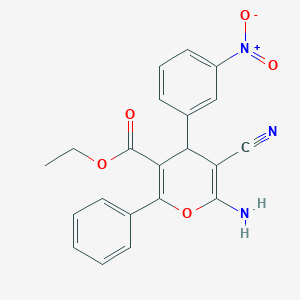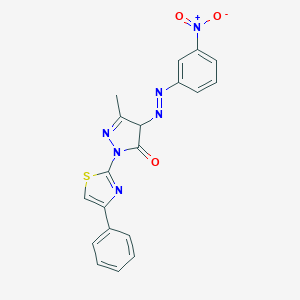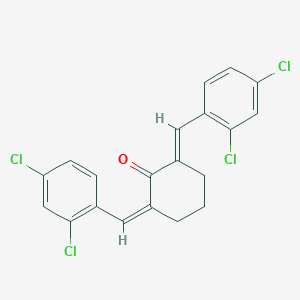
2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two (2,4-dichlorophenyl)methylidene groups attached to a cyclohexanone ring, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone typically involves the condensation of 2,4-dichlorobenzaldehyde with cyclohexanone. This reaction is often carried out under basic conditions using a catalyst such as piperidine or pyrrolidine. The reaction mixture is refluxed in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the quality of the final compound.
化学反応の分析
Types of Reactions
2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antioxidant agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane integrity of pathogens, leading to cell lysis and death . Additionally, its anti-inflammatory and antioxidant effects may be attributed to its ability to scavenge free radicals and inhibit pro-inflammatory mediators .
類似化合物との比較
Similar Compounds
(2E)-2-(4-Methoxybenzylidene)cyclohexanone: Similar in structure but with a methoxy group instead of dichlorophenyl groups.
(2E,4E,6Z)-Nona-2,4,6-trienal: Another compound with a similar conjugated system but different functional groups.
Uniqueness
2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone is unique due to the presence of two (2,4-dichlorophenyl)methylidene groups, which impart distinct chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C20H14Cl4O |
|---|---|
分子量 |
412.1g/mol |
IUPAC名 |
(2E,6Z)-2,6-bis[(2,4-dichlorophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H14Cl4O/c21-16-6-4-12(18(23)10-16)8-14-2-1-3-15(20(14)25)9-13-5-7-17(22)11-19(13)24/h4-11H,1-3H2/b14-8-,15-9+ |
InChIキー |
KZJYHNUZXHLSFI-DJJIWSAGSA-N |
異性体SMILES |
C1C/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C1 |
SMILES |
C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C1 |
正規SMILES |
C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


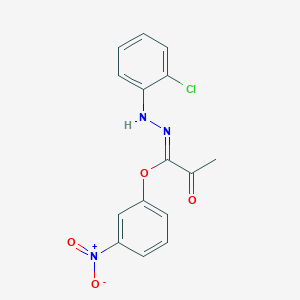
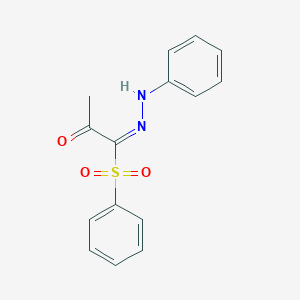

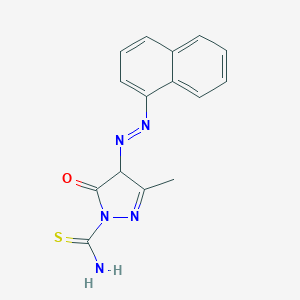
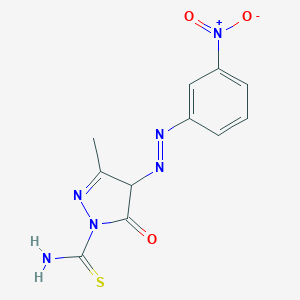
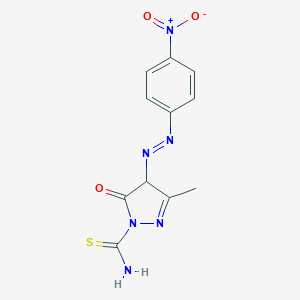
![4-[(3-methoxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386142.png)
![4-[(4-chlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386144.png)
![4-[(2,4-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B386145.png)
![(4Z)-5-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386148.png)
![5-methyl-4-[(4-methylphenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386149.png)
![5-methyl-4-[(3-phenyl-1H-pyrazol-5-yl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386151.png)
